molecular formula C14H11FO2 B6373587 5-(4-Acetylphenyl)-3-fluorophenol, 95% CAS No. 1261890-56-5

5-(4-Acetylphenyl)-3-fluorophenol, 95%

Cat. No. B6373587
CAS RN: 1261890-56-5
M. Wt: 230.23 g/mol
InChI Key: LIZFRBJIEYRSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Acetylphenyl)-3-fluorophenol, 95% (5-AP-3-FP-95%) is an organic compound with a wide range of applications in the scientific research field. In

Scientific Research Applications

5-AP-3-FP-95% has many applications in the scientific research field. It has been used as a reagent for the synthesis of various organic compounds, such as 4-hydroxybenzaldehyde, 4-acetylphenol, and 3-fluorophenol. It has also been used as a catalyst in the synthesis of heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals. Additionally, 5-AP-3-FP-95% has been used in the synthesis of polymers and as a precursor for the synthesis of polymeric materials.

Mechanism of Action

The mechanism of action of 5-AP-3-FP-95% is not fully understood. However, it is believed that the compound acts as a reducing agent, which reduces the sulfonamide group to a hydroxyl group. This reduction reaction is believed to be catalyzed by the presence of a base, such as pyridine. Additionally, the compound is believed to act as a catalyst in the synthesis of heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-3-FP-95% have not been extensively studied. However, it is believed that the compound may have some effects on the cell metabolism, as it has been used as a catalyst in the synthesis of heterocyclic compounds. Additionally, the compound may have some effects on the immune system, as it has been used as a precursor for the synthesis of pharmaceuticals.

Advantages and Limitations for Lab Experiments

The advantages of using 5-AP-3-FP-95% in laboratory experiments include its low cost and its availability in a wide range of concentrations. Additionally, the compound is relatively stable, making it suitable for use in a variety of laboratory applications. However, the compound is toxic and should be handled with caution. Additionally, the compound may react with other compounds in the laboratory, so it should be used with caution.

Future Directions

The potential future directions for 5-AP-3-FP-95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. Additionally, further research could be conducted into the mechanism of action of the compound and its potential uses in the synthesis of polymeric materials. Additionally, further research could be conducted into the potential uses of the compound in the production of other organic compounds. Finally, further research could be conducted into the potential toxic effects of the compound and the potential methods of reducing its toxicity.

Synthesis Methods

5-AP-3-FP-95% is typically synthesized via a three-step reaction sequence. The first step involves the reaction of 4-acetylphenol with 3-fluorobenzene-1-sulfonyl chloride in the presence of a base, such as pyridine, to form a sulfonamide intermediate. The second step involves the reaction of the sulfonamide intermediate with potassium carbonate to form 5-AP-3-FP-95%. The third and final step involves the reaction of the 5-AP-3-FP-95% with a reducing agent, such as sodium borohydride, to reduce the sulfonamide group to a hydroxyl group.

properties

IUPAC Name

1-[4-(3-fluoro-5-hydroxyphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9(16)10-2-4-11(5-3-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZFRBJIEYRSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684243
Record name 1-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261890-56-5
Record name 1-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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